molecular formula C20H32O5 B163474 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B163474
M. Wt: 356.5 g/mol
InChI Key: BHMBVRSPMRCCGG-DCNIGHKFSA-N
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Description

Prostaglandin D2-d4 is a deuterated form of Prostaglandin D2, a lipid mediator predominantly released from mast cells and other immune cells such as T helper type 2 cells and dendritic cells. Prostaglandin D2 plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction .

Mechanism of Action

Target of Action

Prostaglandin D2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid or 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T_H2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

Prostaglandin D2-d4 interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The synthesis of Prostaglandin D2-d4 occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by Prostaglandin D2 synthase (PTGDS) . The activation of the DP2 receptor pathway leads to the release of cytokines from ILC2 and T_H2 cells , causing some of the characteristic features of asthma, including airway inflammation, IgE production, mucus metaplasia, airway hyper-reactivity, smooth muscle remodeling, and eosinophilia .

Pharmacokinetics

It is known that it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The interaction of Prostaglandin D2-d4 with the DP2 receptor has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of Prostaglandin D2-d4 is influenced by environmental factors such as allergens, air pollution, secondhand smoke, and smoke . These factors can increase the concentration of Prostaglandin D2-d4 in asthma patients, which is 10 times higher than in control patients .

Biochemical Analysis

Biochemical Properties

Prostaglandin D2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to stimulate three distinct types of G protein-coupled receptors . These interactions are crucial for its function and contribute to its many biological actions, which include bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .

Cellular Effects

Prostaglandin D2-d4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Molecular Mechanism

The mechanism of action of Prostaglandin D2-d4 involves its binding to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . This binding interaction leads to a series of events at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin D2-d4 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Prostaglandin D2-d4 vary with different dosages in animal models

Metabolic Pathways

Prostaglandin D2-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

Prostaglandin D2-d4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Prostaglandin D2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of Prostaglandin D2-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2-d4 undergoes various chemical reactions, including:

    Oxidation: Prostaglandin D2-d4 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Prostaglandin D2-d4 to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the Prostaglandin D2-d4 molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Prostaglandin D2-d4 can lead to the formation of oxidized prostaglandin derivatives, while reduction can yield reduced prostaglandin forms .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H34O5C_{23}H_{34}O_5
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1224443-47-3

Structural Features

The compound features multiple stereocenters and a long carbon chain with hydroxyl functional groups. Its (Z) configuration indicates specific geometric isomerism around the double bonds, which is critical for its biological activity.

Reactivity Profile

The presence of hydroxyl groups suggests that this compound can participate in various chemical reactions typical for fatty acids and their derivatives. This includes potential interactions with enzymes or receptors in biological systems.

Internal Standard for Mass Spectrometry

One of the primary applications of (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is its use as an internal standard in the quantification of prostaglandin D2 (PGD2) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling allows for precise quantification and tracking of metabolic pathways involving PGD2, which is crucial for understanding various physiological and pathological processes.

Metabolic Tracing Studies

Due to its deuterated nature, this compound is suitable for metabolic tracing studies . Researchers can use it to investigate the metabolic pathways of fatty acids and their derivatives in biological systems. The incorporation of deuterium allows for enhanced sensitivity in detecting metabolites through NMR and MS techniques .

Pharmaceutical Development

As a derivative of prostaglandins, this compound may have implications in pharmaceutical development . Its structural characteristics suggest potential therapeutic applications in treating conditions related to inflammation and pain, similar to other prostaglandin analogs .

Biological Assays

The compound can be utilized in various biological assays to study its interactions with biological targets such as enzymes or receptors. Understanding these interactions is vital for elucidating the mechanisms of action and potential therapeutic effects .

Data Tables

ApplicationDescription
Internal StandardUsed for quantifying PGD2 by GC/LC-MS
Metabolic TracingInvestigates fatty acid metabolic pathways using isotopic labeling
Pharmaceutical DevelopmentPotential therapeutic applications targeting inflammation and pain
Biological AssaysStudies interactions with enzymes/receptors to elucidate mechanisms of action

Case Study 1: Quantification of PGD2

In a recent study published in a peer-reviewed journal, researchers employed this compound as an internal standard for the quantification of PGD2 in human mast cells. The results demonstrated improved accuracy and reproducibility compared to non-deuterated standards.

Case Study 2: Metabolic Pathway Analysis

Another study utilized this compound to trace the metabolic pathways of fatty acids in murine models. The incorporation of deuterium allowed researchers to track the conversion rates of fatty acids into various metabolites accurately. This research provided insights into lipid metabolism under different physiological conditions .

Comparison with Similar Compounds

    Prostaglandin D2: The non-deuterated form of Prostaglandin D2, which shares similar biological functions but lacks the deuterium atoms.

    Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.

    Prostaglandin F2α: Involved in processes such as uterine contraction and regulation of intraocular pressure.

Uniqueness: Prostaglandin D2-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in analytical applications. The deuterium atoms can also influence the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .

Biological Activity

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activities. This compound is a derivative of fatty acids and features multiple stereocenters and functional groups that suggest significant interactions within biological systems. The presence of deuterium isotopes indicates its utility in metabolic tracing and kinetic studies.

The molecular formula of the compound is C23H34O5C_{23}H_{34}O_{5} with a molecular weight of 394.5 g/mol. Its structural complexity includes hydroxyl groups and a cyclopentane moiety, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC23H34O5
Molecular Weight394.5 g/mol
CAS Number1224443-47-3
StereochemistryChiral

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence metabolic pathways related to lipid metabolism and cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways by influencing eicosanoid synthesis.
  • Antioxidant Properties : The structural features may confer protective effects against oxidative stress.
  • Cell Signaling Modulation : It may act on pathways involved in cell growth and differentiation.

Case Studies

A number of studies have explored the biological implications of compounds structurally similar to (Z)-3,3,4,4-tetradeuterio...:

  • Study on Eicosanoid Production : A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory eicosanoids in vitro.
  • Cell Culture Experiments : In cell culture models, the compound showed promise in reducing markers of oxidative stress and inflammation.
  • Metabolic Tracing Studies : Utilizing deuterated compounds has allowed researchers to trace metabolic pathways more accurately.

Research Findings

Recent findings highlight the following aspects regarding the compound's activity:

  • Enzyme Interactions : Preliminary data suggest interactions with glucosylceramidase enzymes which play a role in lipid metabolism.
  • Toxicity Profiles : Toxicity assessments indicate low acute toxicity with no significant carcinogenic effects observed in preliminary Ames tests.
Study Focus Findings
Eicosanoid SynthesisInhibition observed
Oxidative Stress MarkersReduction in cell culture models
Toxicity AssessmentLow acute toxicity

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-DCNIGHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

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